molecular formula C10H11BrO B1488313 3-(4-Bromophenyl)-3-methyloxetane CAS No. 872882-97-8

3-(4-Bromophenyl)-3-methyloxetane

Cat. No. B1488313
CAS RN: 872882-97-8
M. Wt: 227.1 g/mol
InChI Key: PJUDQBGOXZAYIJ-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-3-methyloxetane” is likely a brominated organic compound. It contains a bromophenyl group, which is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached, and an oxetane ring, which is a three-membered cyclic ether .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . For instance, the synthesis of a related compound was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation .


Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of the compound.


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives can be inferred from related compounds .

Scientific Research Applications

Drug Discovery and Development

The compound “3-(4-Bromophenyl)-3-methyloxetane” serves as a privileged scaffold in drug discovery. Its rigid heterocyclic system allows for the precise orientation of functional substituents, which is crucial for molecular recognition processes in pharmacology .

Anti-inflammatory Applications

Docking studies have shown that derivatives of this compound have potential applications in the regulation of inflammatory diseases. This is due to their ability to interact with specific biological targets involved in the inflammatory response .

Antibacterial and Antifungal Agents

Derivatives of “3-(4-Bromophenyl)-3-methyloxetane” have been reported to exhibit antibacterial and antifungal activities. This makes them valuable for the development of new antimicrobial agents that can be used to treat various infections .

Anticancer Activity

The structure of “3-(4-Bromophenyl)-3-methyloxetane” derivatives has been associated with anticancer properties. Research suggests that these compounds can be used to design and synthesize new anticancer drugs .

Antioxidant Properties

Studies indicate that certain derivatives of “3-(4-Bromophenyl)-3-methyloxetane” may possess antioxidant properties, which are important in protecting cells from oxidative stress and related diseases .

Neuroprotective Potential

Research on newly synthesized derivatives has explored their potential as neuroprotective agents. This includes investigating their capacity to prevent neurotoxicity and to preserve neural function .

Liquid Crystal Synthesis

“3-(4-Bromophenyl)-3-methyloxetane” is a key intermediate in the synthesis of heterocyclic liquid crystals. These materials have applications in displays and other electronic devices due to their unique optical properties .

Electrochemically Induced Synthesis

The compound is used in electrochemically induced synthesis processes. This method is employed to create complex molecules with high precision, which is essential in various fields of chemistry and materials science .

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound. They also recommend storing the compound in a dry, cool, and well-ventilated place .

Future Directions

The synthesized compound could be a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases, as shown by docking studies .

properties

IUPAC Name

3-(4-bromophenyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUDQBGOXZAYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-methyloxetane

Synthesis routes and methods I

Procedure details

2-(4-Bromophenyl)-2-methylpropane-1,3-diol (100 mg, 0.41 mmol), triphenyl phosphine (210 mg, 0.82 mmol), and diisopropyl azodicarboxylate (160 μL, 0.82 mmol) were combined in toluene (2 mL) and irradiated in the microwave at 140° C. for 10 minutes. The mixture was directly purified by silica gel chromatography eluting with 0-20% ethyl acetate in hexanes to give 3-(4-bromophenyl)-3-methyloxetane (39 mg, 42%) 1H NMR (400 MHz, DMSO-d6) δ 7.38-7.34 (m, 2H), 7.26-7.22 (m, 2H), 4.82-4.80 (m, 2H), 4.55-4.54 (m, 2H), 1.62 (s, 3H).
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100 mg
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210 mg
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160 μL
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2 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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